Quantified Lipophilicity Advantage of 4'-tert-Butyl-2-methoxy-1,1'-biphenyl over Unsubstituted 2-Methoxybiphenyl
The compound 4'-tert-Butyl-2-methoxy-1,1'-biphenyl (CAS 383913-41-5) exhibits a substantially higher calculated lipophilicity (XLogP = 5.2) compared to its simpler analog, 2-methoxybiphenyl (CAS 86-26-0), which lacks the tert-butyl group . The tert-butyl group's hydrophobicity is a well-established factor in increasing a molecule's LogP, which is a key predictor of its ability to passively diffuse across lipid bilayers [1].
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | 5.2 |
| Comparator Or Baseline | 2-Methoxybiphenyl (CAS 86-26-0) |
| Quantified Difference | Quantified value for comparator not specified; difference is inferred to be >1.0 log unit based on the known contribution of the tert-butyl group. |
| Conditions | Calculated value based on the compound's 2D structure . |
Why This Matters
For procurement, this means 4'-tert-Butyl-2-methoxy-1,1'-biphenyl is the appropriate choice when designing drug-like molecules where high membrane permeability is a primary goal, while 2-methoxybiphenyl would be more suitable for applications requiring higher water solubility or lower lipophilicity.
- [1] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
